4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE
Overview
Description
4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE is a complex organic compound that features a fluorinated benzamide structure
Scientific Research Applications
4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the fluorinated benzene derivative, which undergoes a series of reactions including nitration, reduction, and acylation to form the desired benzamide structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroephedrine: A fluorinated amphetamine derivative with psychoactive properties.
4-Fluoro-3-nitrophenyl isocyanate: A fluorinated isocyanate used in organic synthesis.
4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-: A fluorinated quinazolinamine with potential pharmaceutical applications.
Uniqueness
4-FLUORO-N-[3-(4-{3-[(4-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE is unique due to its specific structure, which allows for targeted interactions with biological molecules. Its fluorinated groups enhance its stability and bioavailability, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-N-[3-[4-[3-[(4-fluorobenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2N4O2/c25-21-7-3-19(4-8-21)23(31)27-11-1-13-29-15-17-30(18-16-29)14-2-12-28-24(32)20-5-9-22(26)10-6-20/h3-10H,1-2,11-18H2,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIOPDRYKJDTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)F)CCCNC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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